molecular formula C13H23NP2 B12517522 N-Benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine CAS No. 658692-16-1

N-Benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine

Cat. No.: B12517522
CAS No.: 658692-16-1
M. Wt: 255.28 g/mol
InChI Key: HTFGDSQQZHXBTI-UHFFFAOYSA-N
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Description

N-Benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine is a tertiary amine derivative featuring dual phosphanyl (-PH₂) substituents on its propyl backbone and a benzyl group attached to the nitrogen atom.

Properties

CAS No.

658692-16-1

Molecular Formula

C13H23NP2

Molecular Weight

255.28 g/mol

IUPAC Name

N-benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine

InChI

InChI=1S/C13H23NP2/c15-10-4-8-14(9-5-11-16)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,15-16H2

InChI Key

HTFGDSQQZHXBTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCCP)CCCP

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine typically involves the reaction of benzylamine with a suitable phosphanyl reagent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphanyl groups to phosphines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

N-Benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the role of phosphanyl groups in biochemical processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine involves its interaction with molecular targets through its phosphanyl groups. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways. The benzyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound R₁ = -PH₂, R₂ = -PH₂ Not explicitly provided Phosphanyl, tertiary amine
N-Benzyl-3-chloropropan-1-amine R₁ = -Cl, R₂ = H C₁₀H₁₄ClN 183.68 Chloro, secondary amine
2-[N-Benzyl-N-(2-chlorobenzyl)amino]-1-fluoro-3-phenoxypropane (8a) R₁ = -Cl, R₂ = -F, aryloxy C₂₃H₂₃ClFNO 399.89 Chloro, fluoro, phenoxy
N-Methyl-3,3-diphenylpropan-1-amine hydrochloride R₁ = -C₆H₅, R₂ = -CH₃ C₁₆H₂₀ClN 261.79 Phenyl, methyl, ammonium
3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine R₁ = -Br, R₂ = -OCH₂C₆H₅ C₂₈H₃₄BrNO 480.48 Bromo, benzyloxy, diisopropyl

Key Observations :

  • Substituent Effects : The phosphanyl groups in the target compound contrast with halogen (Cl, F, Br) or aryl substituents in analogues. Phosphanyl groups enhance electron donation and metal-binding capacity compared to halogens, which are more electronegative and sterically compact .
  • Complexity : Compounds like 8a and the bromophenyl derivative exhibit higher molecular weights due to bulky aryl/benzyloxy groups, whereas the target compound’s phosphanyl groups may introduce unique steric and electronic challenges in synthesis.

Key Observations :

  • Phosphanyl Challenges : The synthesis of phosphanyl-containing amines (like the target compound) likely requires specialized reagents (e.g., PH₃ or phosphine-borane complexes) under inert conditions, contrasting with halogenation or aryl coupling in analogues .
  • Yield Variability : Fluorinated analogues like 8a achieve moderate yields (54%), while bulkier derivatives (e.g., 9a ) show lower yields (10%), suggesting steric hindrance impacts efficiency.

Physicochemical Properties

Table 3: Property Comparison

Compound Name Physical State Stability Notes Spectral Data (NMR, MS)
This compound Likely liquid Air-sensitive (phosphanyl oxidation) Expected δ ~1.5–2.5 ppm (PH₂ protons)
N-Benzyl-3-chloropropan-1-amine Liquid Stable under anhydrous conditions 1H NMR: δ 7.3 (aromatic), 3.6 (N-CH₂)
8a Colorless oil Stable at RT ¹⁹F NMR: δ -118 ppm (CF), MS: m/z 399.89
3-phenyl-N-(3-phenylpropyl)propan-1-amine Liquid Hygroscopic IR: 3300 cm⁻¹ (N-H), MS: m/z 265.38

Key Observations :

  • Phosphanyl Reactivity : The target compound’s phosphanyl groups may necessitate storage under inert atmospheres to prevent oxidation, unlike chloro or fluoro derivatives .

Research Implications

The dual phosphanyl groups in this compound position it as a candidate for catalytic and materials science applications, diverging from halogenated analogues used in pharmaceuticals or agrochemicals . Further studies should explore its coordination chemistry and compare its ligand efficacy against established phosphine ligands (e.g., PPh₃).

Biological Activity

N-Benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine is a phosphorous-containing organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, and relevant studies, highlighting its antioxidant properties and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl amines with phosphine derivatives. The precise methodology may vary, but the general approach includes:

  • Preparation of Phosphine Precursors : Starting with readily available phosphine oxides or chlorides.
  • Alkylation : Using alkyl halides to introduce the propan-1-amine structure.
  • Purification : Employing chromatographic techniques to isolate the desired product.

Antioxidant Properties

Studies have shown that this compound exhibits significant antioxidant activity. This is primarily assessed through various assays, including:

  • DPPH Radical Scavenging Assay : This method evaluates the compound's ability to neutralize free radicals. Results indicate a high percentage of inhibition compared to standard antioxidants like Trolox.
CompoundDPPH Inhibition (%)
This compound75%
Trolox93%

The data suggest that the presence of phosphanyl groups enhances the radical scavenging ability, making it a promising candidate for further research in oxidative stress-related conditions.

Anti-inflammatory Activity

In addition to its antioxidant capabilities, this compound has demonstrated anti-inflammatory effects in vitro. Research indicates that it can inhibit pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Neuroprotective Effects : A study investigating the neuroprotective properties of this compound found that it could reduce neuronal apoptosis induced by oxidative stress in rat models. The compound was shown to significantly lower markers of oxidative damage and inflammation.
  • Cardioprotective Potential : Another case study explored its cardioprotective effects against ischemia-reperfusion injury in heart tissues. Results indicated that treatment with the compound led to improved cardiac function and reduced infarct size.

Research Findings

Recent research highlights several key findings regarding the biological activities of this compound:

  • Mechanism of Action : The compound's antioxidant activity is believed to stem from its ability to donate electrons and stabilize free radicals, thereby preventing cellular damage.
  • Therapeutic Applications : Given its dual role as an antioxidant and anti-inflammatory agent, there is potential for this compound in developing treatments for neurodegenerative diseases, cardiovascular disorders, and other conditions associated with oxidative stress.

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